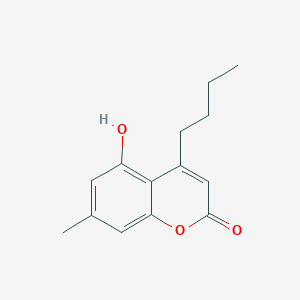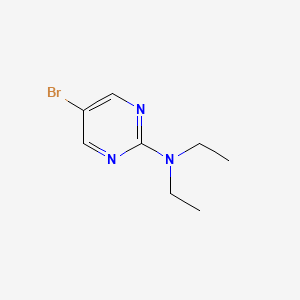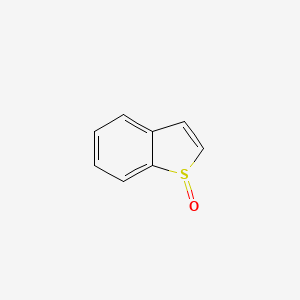
4-丁基-5-羟基-7-甲基-2H-香豆素-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . The synthesis of these heterocycles has been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . The reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane afforded 7-(4-bromobutoxy)-2H-chromen-2-one, further reaction of this with 4-methyl-1H-imidazole in acetonitrile led to 7-(4-(4-methyl-4,5-dihydro-1H-imidazol-1-yl)butoxy)-2H-chromen-2-one .Molecular Structure Analysis
The molecular formula of “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is C14H16O3 . It belongs to the subgroup of lactones . Coumarin is also known as 1,2-benzopyrone or o-hydroxycinnamic acid-8-lactone .Chemical Reactions Analysis
Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . A series of 4-methyl-2H-chromen-2-ones were synthesized via Von Pechmann condensation .科学研究应用
Medical Science and Biomedical Research
Coumarin derivatives, such as “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one”, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Industrial Applications
These compounds have wide-ranging industrial applications. They are used as optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
Novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .
Synthesis Procedures
The synthesis of coumarin systems, including “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Pharmacokinetics
The compound “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is studied in the field of pharmacokinetics . This involves the study of how the compound is absorbed, distributed, metabolized, and excreted in the body .
High-Resolution Mass Spectra (HRMS)
The compound is also studied using high-resolution mass spectra (HRMS) in electrospray ionization (ESI) . This helps in determining the molecular weight of the compound and its structural features .
未来方向
The study of coumarin dates back to 1820 when coumarin was first extracted from tonka bean by Vogel . Since then, compounds containing the coumarin backbone have been a very important group of compounds due to their usage in pharmacy and medicine . Therefore, many different methods and techniques are developed in order to synthesize coumarin derivatives . Future research may focus on developing more efficient synthesis methods and exploring the biological properties of coumarin derivatives .
作用机制
Target of Action
4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological activities, including antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , antioxidant , antifungal , and anti-HIV properties. They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some coumarin derivatives have been tested for their ability to inhibit DNA gyrase , which is an essential enzyme involved in DNA replication.
Biochemical Pathways
Given the wide range of biological activities associated with coumarin derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological activities associated with coumarin derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular levels.
属性
IUPAC Name |
4-butyl-5-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUOVBFEKQXBKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)



![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)







![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)
